

Ertiprotafib: Chemical Profile & Stock Solution Preparation

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Compound Focus: Ertiprotafib

CAS No.: 251303-04-5

Cat. No.: S527391

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Ertiprotafib is a small molecule inhibitor with a molecular weight of 559.51 g/mol and the CAS Number 251303-04-5 [1]. Below is the detailed protocol for preparing stock and working solutions.

Stock Solution Preparation (Concentrated Solution for Storage)

Solution Type	Solvent	Target Concentration	Preparation Method	Storage Conditions
Stock Solution	Anhydrous DMSO	100 mg/mL (approx. 178.7 mM)	Dissolve solid Ertiprotafib in DMSO to the desired concentration [1].	-80°C for 6 months; -20°C for 1 month (sealed, away from light and moisture) [1].

Working Solution Preparation (Ready-to-Use for Experiments)

Application	Solvent System	Final Concentration	Preparation Method & Notes
In Vitro Assays	Assay Buffer	Varies (e.g., μM range)	Dilute DMSO stock directly into aqueous buffer. Final DMSO concentration should be $\leq 0.1\text{-}1\%$ to minimize solvent effects on cells/enzymes.

Application	Solvent System	Final Concentration	Preparation Method & Notes
Animal Studies (Oral/IP)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [1]	e.g., 2.5 mg/mL	Prepare fresh. This protocol yields a suspended solution suitable for oral and intraperitoneal injection [1].
Animal Studies (Oral)	10% DMSO, 90% Corn Oil [1]	e.g., ≥ 2.5 mg/mL	Prepare fresh. This protocol yields a clear solution [1].

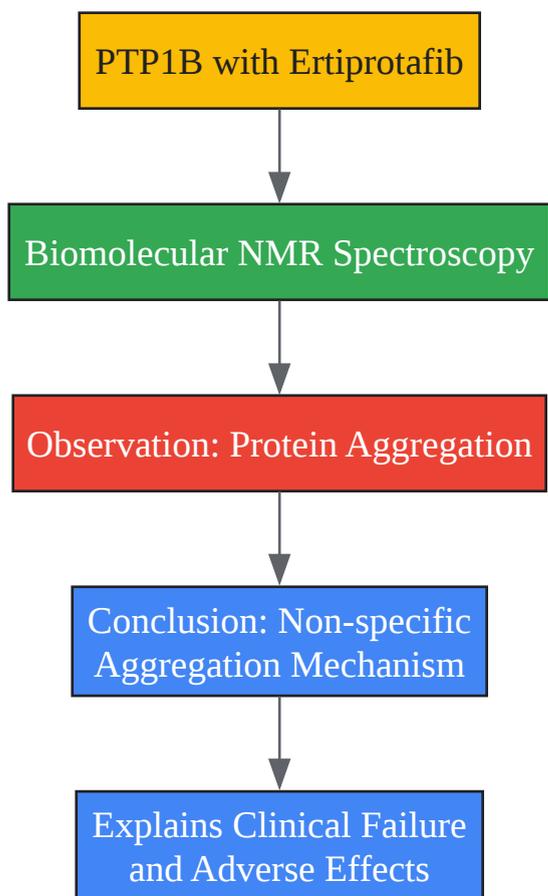
> **Important Handling Notes:** > * **Hygroscopic DMSO:** Use newly opened, anhydrous DMSO. Absorbed water can affect compound stability and solubility [1]. > * **Solution Stability:** Stock solutions are sensitive to repeated freeze-thaw cycles. It is recommended to prepare single-use aliquots [1].

Mechanism of Action: A Cautionary Tale

Initially developed as a PTP1B inhibitor, **Ertiprotafib**'s mode of action was later revealed to be atypical and undesirable for therapeutic development.

- **Initial Characterization:** **Ertiprotafib** was identified as a monocarboxylic acid phosphotyrosine (pTyr) mimetic and a dual PPAR α / γ agonist [2] [3].
- **Atypical Mechanism Revealed by NMR:** A 2020 study using biomolecular NMR spectroscopy demonstrated that **Ertiprotafib** inhibits PTP1B by inducing its **concentration-dependent aggregation** [2]. This non-specific mechanism, rather than targeted active-site or allosteric inhibition, explains the compound's insufficient clinical efficacy and adverse effects [2]. This aggregation also accounts for the unusual observation that **Ertiprotafib** *decreases* the melting temperature of PTP1B in DSF assays [2].

The following diagram illustrates the experimental workflow used to elucidate this mechanism and its key finding:



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Comparative Data on PTP1B Inhibitors

Ertiprotafib is one of several PTP1B inhibitors that have advanced to clinical trials. The table below summarizes key candidates for context.

Inhibitor Name	Clinical Trial Status	Key Characteristics & Notes
Ertiprotafib	Phase II (Discontinued) [2] [3] [4]	Dual PPAR agonist; inhibits by inducing PTP1B aggregation; discontinued due to lack of efficacy and side effects [2] [3].
Trodusquemine (MSI-1436)	Phase II (Discontinued) [3] [4]	Natural product-derived; inhibits allosterically by binding to the C-terminal disordered region of PTP1B [2] [5].

Inhibitor Name	Clinical Trial Status	Key Characteristics & Notes
JTT-551	Phase II (Discontinued) [4]	--

Key Takeaways for Researchers

- **Solution Preparation is Standard:** Follow the standard protocols for DMSO-soluble compounds, with careful attention to moisture-free solvents and storage conditions to maintain stability.
- **Understand the Mechanism:** **Ertiprotafib** serves as an important case study in drug discovery. Its inhibitory action via protein aggregation highlights the necessity to confirm the molecular mode of action for hits identified in destabilizing DSF screens [2].
- **Clinical Context:** While no longer a clinical candidate, **Ertiprotafib** provides a chemical platform for understanding the challenges in developing selective and efficacious PTP1B inhibitors [2] [6].

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